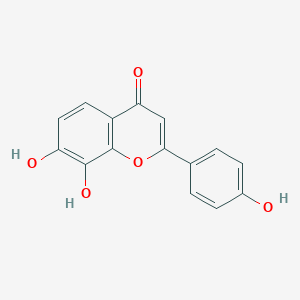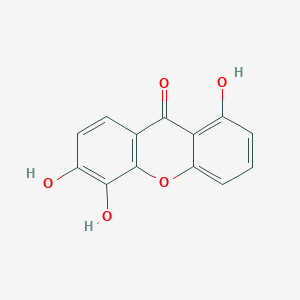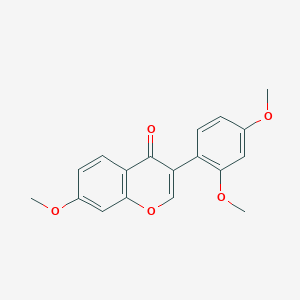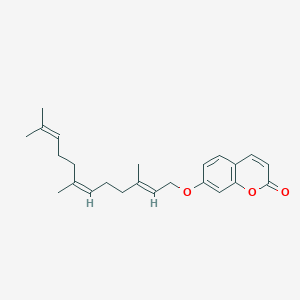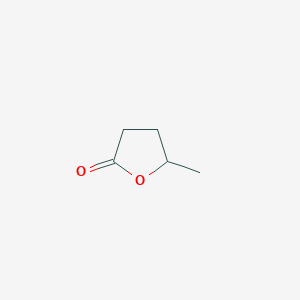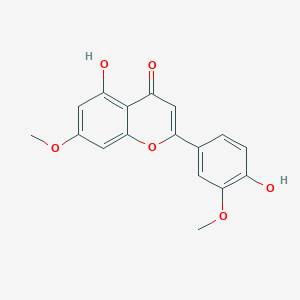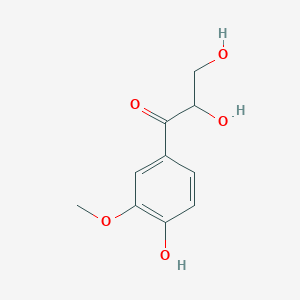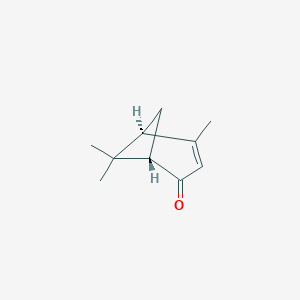
Vitexin rhamnoside
Overview
Description
Vitexin rhamnoside, also known as Vitexin 2-O-rhamnoside, is an active component of hawthorn, a member of the Rosaceae family . It exhibits a broad spectrum of pharmacological properties such as anti-inflammatory, sedative, anti-arrhythmia, effectively inhibiting lipid oxidation, decreasing blood pressure and serum levels of cholesterol, improving digestion and relieving food stasis . It also contributes to the protection against H2O2-mediated oxidative stress damage and has potential to treat cardiovascular system diseases .
Synthesis Analysis
Vitexin 2-O-rhamnoside may be used as an analytical reference standard for the quantification of the analyte in hawthorn leaves, fruits and plasma samples using various chromatography techniques . It inhibits DNA synthesis in MCF-7 breast cancer cells .Molecular Structure Analysis
The chemical formula of this compound is C27H30O14 . Its exact mass is 578.16 and the molecular weight is 578.520 . The elemental analysis shows C, 56.06; H, 5.23; O, 38.72 .Chemical Reactions Analysis
Vitexin and isovitexin showed a downward trend during the germination process of mung bean . A method based on high performance liquid chromatography was established for the determination of vitexin and isovitexin in mung beans .Physical And Chemical Properties Analysis
This compound is a flavonoid glycoside that has been found in B. vulgaris species . The detection limits of vitexin and isovitecin were 0.04173 μg/mL and 0.023255 μg/mL, respectively .Scientific Research Applications
Antioxidant Activity : Vitexin rhamnoside was evaluated for its antioxidant properties. However, it was found not to be a significant radical scavenger in the leaves of Crataegus monogyna (Raudonis et al., 2009).
Anti-apoptotic and Anti-oxidative Activity : Studies on human adipose-derived stem cells (hADSCs) revealed that this compound has anti-oxidative and anti-apoptotic activities, particularly in cellular injury induced by oxidative stress (Wei et al., 2014).
Intestinal Absorption : Research on the absorption mechanism of this compound in rats indicated that passive diffusion dominates its absorptive transport behavior, and its absorption can be enhanced with P-glycoprotein inhibitors (Xu et al., 2008).
Pharmacokinetics : Pharmacokinetic studies in rats demonstrated that this compound exhibits variance in pharmacokinetic parameters, especially when administered simultaneously with other compounds (Liang et al., 2008).
Excretion Studies : In mice, this compound was primarily excreted as a prototype through biliary and renal routes after oral and intravenous administration (An et al., 2012).
Anti-Proliferative Activity on Melanoma Cells : this compound showed significant anti-proliferative activity against B16F10 melanoma cells and could inhibit melanin synthesis, suggesting potential in treating hyperpigmentation disorders (Mustapha et al., 2015).
Pharmacokinetic and Bioavailability Studies : A study on rats indicated that this compound has poor oral bioavailability, suggesting extensive first-pass metabolism or poor absorption (Liang et al., 2007).
Neuroprotective Effects : Vitexin was found to have neuroprotective effects against cerebral ischemia/reperfusion injury in mice, possibly through modulation of MAPK and apoptosis signaling pathways (Wang et al., 2015).
Cardioprotective Effects : Vitexin demonstrated cardioprotective effects against myocardial ischemia/reperfusion injury by regulating mitochondrial dysfunction and mitochondrial dynamics imbalance (Xue et al., 2020).
Anti-Metastatic Potential : Vitexin showed potential anti-metastatic effects in rat pheochromocytoma cells, implicating its use in cancer treatment (Choi et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Vitexin rhamnoside has shown a wide range of biological effects including antiviral activities . It improved memory retrieval in scopolamine model of memory impairment in rats . More basic research is needed on the antioxidative effects of vitexin in vivo, and carrying out clinical trials for the treatment of oxidative stress-related diseases is also recommended .
properties
IUPAC Name |
5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-9-19(32)21(34)24(37)27(38-9)39-11-4-2-10(3-5-11)15-7-14(31)17-12(29)6-13(30)18(25(17)40-15)26-23(36)22(35)20(33)16(8-28)41-26/h2-7,9,16,19-24,26-30,32-37H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIBNXKQZAUBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32426-34-9 | |
| Record name | Vitexin, 4′-rhamnoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32426-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]-8-β-D-glucopyranosyl-5,7-dihydroxy-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vitexin 4'-O-alpha-L-Rhamnopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




